![molecular formula C14H20N2O5S B7945464 (2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7945464.png)
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid is a synthetic compound that combines the structural features of sulfonamides and amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid typically involves the following steps:
Acetylation: The starting material, 4-aminobenzenesulfonamide, is acetylated using acetic anhydride to form 4-(acetylamino)benzenesulfonamide.
Coupling Reaction: The acetylated product is then coupled with L-alloisoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(acetylamino)phenyl]sulfonyl}-L-leucine
- N-{[4-(acetylamino)phenyl]sulfonyl}-L-valine
- N-{[4-(acetylamino)phenyl]sulfonyl}-L-isoleucine
Uniqueness
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the L-alloisoleucine moiety can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
IUPAC Name |
(2S,3R)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-4-9(2)13(14(18)19)16-22(20,21)12-7-5-11(6-8-12)15-10(3)17/h5-9,13,16H,4H2,1-3H3,(H,15,17)(H,18,19)/t9-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUSBRYPGPVPQ-RNCFNFMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
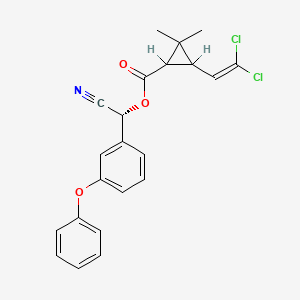
![6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B7945393.png)

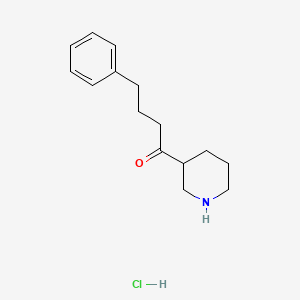
![3-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B7945410.png)

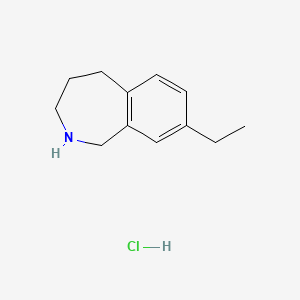
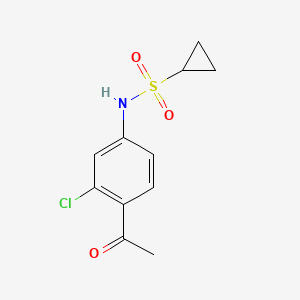

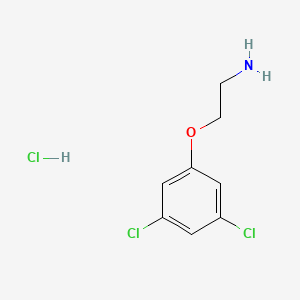
![2,4-dioxo-10H-pyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B7945438.png)
![2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B7945444.png)
![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-piperazin-1-ylmethanone;hydrochloride](/img/structure/B7945472.png)
![(2R)-({[4-(acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B7945475.png)
